3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthothiophene derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a carboxamide group attached to the naphtho[1,2-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho[1,2-b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromonaphthalene and thiophene derivatives.
Introduction of the chloro group: Chlorination of the naphtho[1,2-b]thiophene core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the trifluoromethoxyphenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid and a suitable palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Used as an intermediate for the pesticide fluorourea.
Uniqueness
3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide is unique due to its naphtho[1,2-b]thiophene core, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chlorine atom at the 3-position of the phenyl ring.
- Trifluoromethoxy group attached to the para position of the phenyl ring.
- Naphtho[1,2-b]thiophene core , which contributes to its unique biological properties.
This structural composition is critical for its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on specific kinases involved in cancer cell proliferation, particularly c-KIT mutants that are resistant to conventional therapies. This suggests a potential role as an anticancer agent by targeting aberrant signaling pathways in tumors .
- Antiproliferative Activity : Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 1.1 | Inhibition of c-KIT signaling |
Antiproliferative | HCT-116 | 2.6 | Induction of apoptosis |
Antimicrobial | E. coli | N/A | Disruption of bacterial cell wall synthesis |
Antimicrobial | S. aureus | N/A | Inhibition of protein synthesis |
Case Studies
Several studies have explored the effects of similar compounds on cancer treatment:
- Study on c-KIT Mutants : A study evaluated a series of compounds including derivatives of naphtho[1,2-b]thiophene against c-KIT mutants. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models .
- Anticancer Activity Evaluation : A comparative analysis revealed that compounds with trifluoromethoxy groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that fluorination plays a crucial role in enhancing biological activity .
Properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3NO2S/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)28-18(16)19(26)25-12-6-8-13(9-7-12)27-20(22,23)24/h1-10H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZWXZVUWKYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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